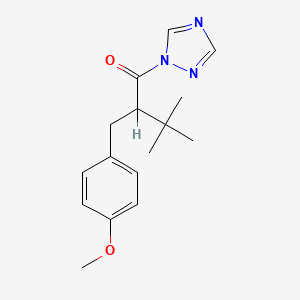
1H-1,2,4-Triazole, 1-(2-((4-methoxyphenyl)methyl)-3,3-dimethyl-1-oxobutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole, 1-(2-((4-methoxyphenyl)methyl)-3,3-dimethyl-1-oxobutyl)- is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is known for its diverse biological activities and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole derivatives typically involves multistep synthetic routes. One common method is the cyclization of hydrazine derivatives with carbonyl compounds under acidic or basic conditions. The preparation of chalcones, which are intermediates in the synthesis, can be achieved from an aromatic aldehyde and an acetophenone in the presence of a basic catalyst .
Industrial Production Methods
Industrial production methods for triazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
1H-1,2,4-Triazole derivatives undergo various chemical reactions, including:
Oxidation: Triazoles can be oxidized to form triazolium salts.
Reduction: Reduction of triazoles can lead to the formation of dihydrotriazoles.
Substitution: Nucleophilic substitution reactions are common, where triazole nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include triazolium salts, dihydrotriazoles, and various substituted triazoles, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1H-1,2,4-Triazole derivatives have a wide range of scientific research applications:
Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as probes for biological pathways.
Medicine: Investigated for their potential as antifungal, antibacterial, and anticancer agents.
Industry: Used in the development of agrochemicals and as corrosion inhibitors
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazole derivatives involves their ability to bind to various biological targets through hydrogen bonding and dipole interactions. These compounds can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The specific molecular targets and pathways involved depend on the particular triazole derivative and its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole: Another isomeric form of triazole with different nitrogen atom positions.
Fluconazole: A triazole antifungal agent.
Voriconazole: Another triazole antifungal agent.
Uniqueness
1H-1,2,4-Triazole, 1-(2-((4-methoxyphenyl)methyl)-3,3-dimethyl-1-oxobutyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This compound’s ability to act as a versatile scaffold for the development of new drugs and agrochemicals sets it apart from other triazole derivatives .
Propriétés
Numéro CAS |
110577-54-3 |
|---|---|
Formule moléculaire |
C16H21N3O2 |
Poids moléculaire |
287.36 g/mol |
Nom IUPAC |
2-[(4-methoxyphenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)14(15(20)19-11-17-10-18-19)9-12-5-7-13(21-4)8-6-12/h5-8,10-11,14H,9H2,1-4H3 |
Clé InChI |
YSUZUUMCYNAWBL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(CC1=CC=C(C=C1)OC)C(=O)N2C=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


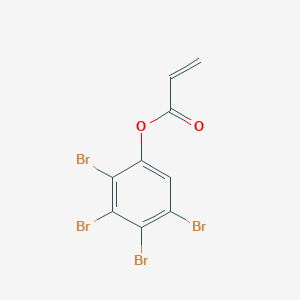
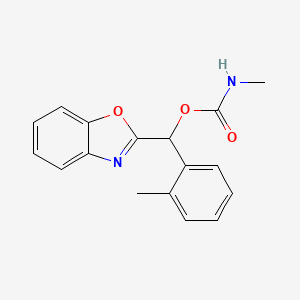
![[(2-Methylpropyl)sulfanyl]acetyl chloride](/img/structure/B14325298.png)
![Ethenone, [(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B14325301.png)
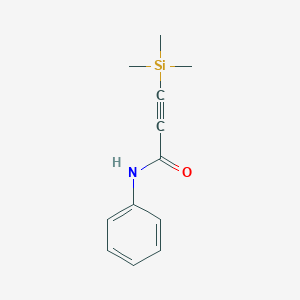
![[1-(3,5-Diamino-1-phenyl-1H-pyrazol-4-yl)ethylidene]propanedinitrile](/img/structure/B14325318.png)
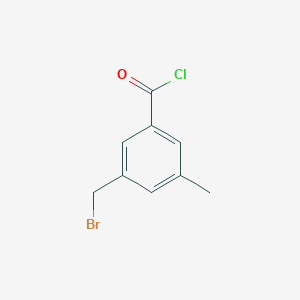
![hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B14325338.png)


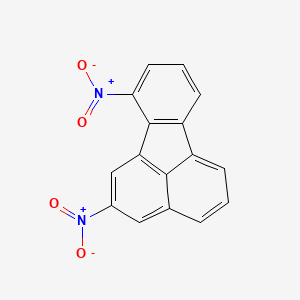
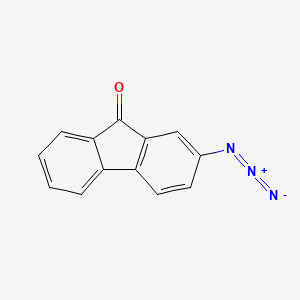
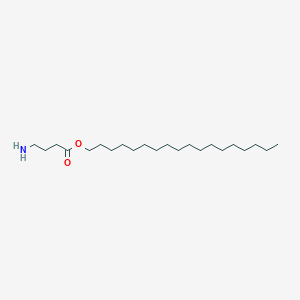
![1-[2-(Decyloxy)-2-oxoethyl]-3-methylpyridin-1-ium chloride](/img/structure/B14325390.png)
